Metepa
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multidrug crystals or the modification of existing compounds to enhance their properties. For example, the synthesis of a Glimepiride-Metformin multidrug crystal demonstrated enhanced pharmaceutical properties compared to its parent compounds, such as lower hygroscopicity, greater stability, and higher solubility, achieved through solvent evaporation methods (Xufei Bian et al., 2019). Similar synthetic strategies could be relevant for Metepa.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of chemicals. Techniques like X-ray crystallography, as used in the study of multidrug crystals, provide insights into the arrangement of atoms within a molecule and how this influences its properties (Xufei Bian et al., 2019). Such analyses are fundamental for compounds like Metepa, informing the design and synthesis of derivatives with desired characteristics.
Chemical Reactions and Properties
Chemical reactions involving Metepa or related compounds often aim to enhance or modify their chemical properties. For instance, the synthesis and pharmacological testing of certain hexahydro derivatives highlighted the importance of molecular modifications to achieve desired receptor affinities and pharmacological effects (H. Wikström et al., 2002). These modifications can significantly impact the compound's interaction with biological targets, demonstrating the interplay between chemical structure and biological activity.
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, stability, and hygroscopicity, are critical for their practical application. The multidrug crystal study by Xufei Bian et al. (2019) exemplifies how physical properties can be optimized through synthetic chemistry, leading to compounds with superior pharmaceutical attributes. Such analyses are vital for developing new drugs and materials with improved performance.
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, stability, and compatibility with other substances, determine its potential applications. Studies on copolymers and polymers, for example, reveal how the introduction of specific functional groups or the formation of certain molecular structures can tailor the material's properties for specific applications (R. Jayakumar et al., 2000). These principles are applicable to Metepa, where chemical modifications could enhance its utility in various fields.
Scientific Research Applications
Cell Cycle and Synthesis Inhibition : Metepa has been shown to reduce RNA and protein synthesis in different phases of the cell cycle, particularly affecting the S phase ciliates the most. This property has been studied using a ciliate protozoan model, demonstrating its impact on cellular processes (Shivaji, Saxena, & Pillai, 1978).
Effects on Insects and Fertility : Studies have shown that Metepa can act as a chemosterilant in various insects. For instance, it reduces aliesterase activity and egg hatch in Musca domestica, significantly sterilizes moths of Agrotis ipsilon when administered to larvae, and inhibits ovarian development in flies (Wan & Hooper, 1969); (Shaaban, Youssef, Kamel, & Abulghar, 2009); (Morgan & Labrecque, 1964).
Toxicity and Sterilization Effects : Metepa's toxic effects have been observed in male rats, leading to sterility and testicular atrophy. Additionally, it can induce sterility in adult moths and has been found to be an effective chemosterilant in mosquitoes (Gaines & Kimbrough, 1964); (Banerjee, 2009); (Hafez, Aboul-Nasr, & Salama, 1970).
Impact on Cell Division : Metepa inhibits cell division in Tetrahymena by reducing the synthesis of nucleic acids and proteins, which are essential for cell division. This demonstrates its potential impact on cellular growth and reproduction processes (Saxena, Pillai, & Shivaji, 1982).
Diverse Biological Impacts : Research has highlighted various biological impacts of Metepa, such as causing chromosomal damage in mouse bone marrow, affecting the fertility of insects like the olive fruit fly, and causing cellular damage in ticks. These studies showcase Metepa's broad range of biological effects (Richardson, 1974); (Haniotakis & Galachtiou, 1973); (Osburn & Oliver, 1978).
Safety And Hazards
properties
IUPAC Name |
1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYXHYHTTVPRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(N2CC2C)N3CC3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020815 | |
Record name | Metepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metepa | |
CAS RN |
57-39-6 | |
Record name | Metepa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metepa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METEPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aziridine, 1,1',1''-phosphinylidynetris[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Metepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methylaziridin-1-yl)phosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METEPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PB481H025 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.